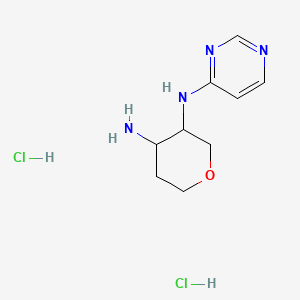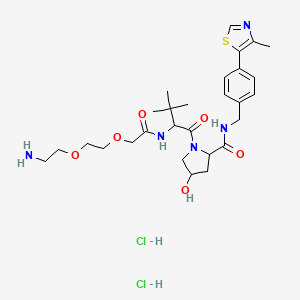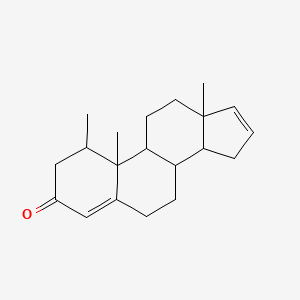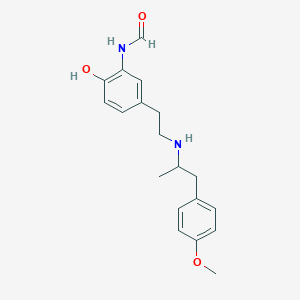![molecular formula C28H43Cl2N5O5S B12302284 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-acetamido-3,3-dimetilbutanoyl)-N-[[2-(4-aminobutoxi)-4-(4-metil-1,3-tiazol-5-il)fenil]metil]-4-hidroxipirrolidina-2-carboxamida; dihidrocloruro es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química medicinal, los productos farmacéuticos y la investigación bioquímica. Este compuesto presenta una combinación única de grupos funcionales, incluidos acetamido, aminobutoxi, tiazolil y grupos hidroxipirrolidina, que contribuyen a sus diversas propiedades químicas y potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-acetamido-3,3-dimetilbutanoyl)-N-[[2-(4-aminobutoxi)-4-(4-metil-1,3-tiazol-5-il)fenil]metil]-4-hidroxipirrolidina-2-carboxamida; dihidrocloruro generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación de intermedios clave, como los derivados de acetamido y aminobutoxi, seguidos de su acoplamiento con los componentes tiazolil e hidroxipirrolidina. Las condiciones de reacción a menudo incluyen el uso de catalizadores específicos, disolventes y control de temperatura para garantizar un alto rendimiento y pureza del producto final.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de lotes a gran escala o de flujo continuo. La optimización de los parámetros de reacción, como las concentraciones de reactivos, el tiempo de reacción y las técnicas de purificación, es crucial para lograr una producción rentable y eficiente. Se pueden emplear técnicas avanzadas como la cromatografía y la cristalización para purificar el compuesto hasta las especificaciones deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-acetamido-3,3-dimetilbutanoyl)-N-[[2-(4-aminobutoxi)-4-(4-metil-1,3-tiazol-5-il)fenil]metil]-4-hidroxipirrolidina-2-carboxamida; dihidrocloruro puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden implicar el reemplazo de grupos funcionales con otras entidades químicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, juegan un papel crítico en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir derivados de amina o alcohol.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos lo convierten en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto puede estudiarse por sus posibles interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos. Sus características estructurales pueden permitirle actuar como un ligando o inhibidor en varios ensayos bioquímicos.
Medicina
En el campo de la medicina, 1-(2-acetamido-3,3-dimetilbutanoyl)-N-[[2-(4-aminobutoxi)-4-(4-metil-1,3-tiazol-5-il)fenil]metil]-4-hidroxipirrolidina-2-carboxamida; dihidrocloruro puede investigarse por sus posibles propiedades terapéuticas. Podría servir como un compuesto líder para el desarrollo de nuevos medicamentos dirigidos a enfermedades o condiciones específicas.
Industria
En aplicaciones industriales, el compuesto puede utilizarse en la formulación de productos químicos especiales, productos farmacéuticos o agroquímicos. Sus propiedades únicas pueden mejorar el rendimiento o la estabilidad de estos productos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-acetamido-3,3-dimetilbutanoyl)-N-[[2-(4-aminobutoxi)-4-(4-metil-1,3-tiazol-5-il)fenil]metil]-4-hidroxipirrolidina-2-carboxamida; dihidrocloruro implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas, modulando su actividad y desencadenando vías de señalización posteriores. Las dianas moleculares y las vías específicas involucradas dependen del contexto biológico y la aplicación específicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 1-(2-acetamido-3,3-dimetilbutanoyl)-N-[[2-(4-aminobutoxi)-4-(4-metil-1,3-tiazol-5-il)fenil]metil]-4-hidroxipirrolidina-2-carboxamida; dihidrocloruro incluyen otros derivados de acetamido, aminobutoxi, tiazolil e hidroxipirrolidina. Algunos ejemplos incluyen:
- 1-(2-acetamido-3,3-dimetilbutanoyl)-N-[[2-(4-aminobutoxi)-4-(4-metil-1,3-tiazol-5-il)fenil]metil]-4-hidroxipirrolidina-2-carboxamida
- 1-(2-acetamido-3,3-dimetilbutanoyl)-N-[[2-(4-aminobutoxi)-4-(4-metil-1,3-tiazol-5-il)fenil]metil]-4-hidroxipirrolidina-2-carboxamida; monohidrocloruro
Singularidad
La singularidad de 1-(2-acetamido-3,3-dimetilbutanoyl)-N-[[2-(4-aminobutoxi)-4-(4-metil-1,3-tiazol-5-il)fenil]metil]-4-hidroxipirrolidina-2-carboxamida; dihidrocloruro reside en su combinación específica de grupos funcionales y características estructurales.
Propiedades
Fórmula molecular |
C28H43Cl2N5O5S |
|---|---|
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H41N5O5S.2ClH/c1-17-24(39-16-31-17)19-8-9-20(23(12-19)38-11-7-6-10-29)14-30-26(36)22-13-21(35)15-33(22)27(37)25(28(3,4)5)32-18(2)34;;/h8-9,12,16,21-22,25,35H,6-7,10-11,13-15,29H2,1-5H3,(H,30,36)(H,32,34);2*1H |
Clave InChI |
LDWASNPVOMODPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)


![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)




![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)
